molecular formula C17H20ClFN4O2S2 B8103251 Nav1.7-IN-3

Nav1.7-IN-3

Cat. No.: B8103251
M. Wt: 431.0 g/mol
InChI Key: XFWKBJBSEOZBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nav1.7-IN-3 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Inhibiting Nav1.7 has been identified as a promising approach for developing analgesic drugs, particularly for conditions involving chronic pain.

Scientific Research Applications

Nav1.7-IN-3 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of sodium channel inhibitors.

    Biology: Helps in understanding the role of Nav1.7 in pain signaling pathways.

    Medicine: Potential therapeutic agent for the treatment of chronic pain conditions.

    Industry: Used in the development of new analgesic drugs and pain management therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nav1.7-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the scalability of the synthetic route, cost-effectiveness, and environmental considerations. Process optimization and quality control measures are essential to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Nav1.7-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of analogs with different functional groups.

Mechanism of Action

Nav1.7-IN-3 exerts its effects by binding to the voltage-gated sodium channel Nav1.7, thereby inhibiting its activity. This inhibition prevents the initiation and propagation of action potentials in sensory neurons, leading to a reduction in pain signal transmission. The molecular targets and pathways involved include the modulation of ion flow through the sodium channel and the subsequent impact on neuronal excitability.

Comparison with Similar Compounds

Nav1.7-IN-3 is compared with other similar compounds, such as:

    Lacosamide: Another sodium channel inhibitor with a different binding site and mechanism of action.

    Carbamazepine: A widely used anticonvulsant that also inhibits sodium channels but lacks selectivity for Nav1.7.

    Bupivacaine: A local anesthetic that targets sodium channels but is not specific to Nav1.7.

This compound is unique due to its high selectivity for the Nav1.7 channel, making it a promising candidate for targeted pain relief with potentially fewer side effects compared to less selective inhibitors .

Properties

IUPAC Name

5-chloro-2-fluoro-4-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWKBJBSEOZBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nav1.7-IN-3
Reactant of Route 2
Nav1.7-IN-3
Reactant of Route 3
Reactant of Route 3
Nav1.7-IN-3
Reactant of Route 4
Reactant of Route 4
Nav1.7-IN-3
Reactant of Route 5
Reactant of Route 5
Nav1.7-IN-3
Reactant of Route 6
Reactant of Route 6
Nav1.7-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.